molecular formula C17H14N4 B11848545 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- CAS No. 787591-31-5

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-

Cat. No.: B11848545
CAS No.: 787591-31-5
M. Wt: 274.32 g/mol
InChI Key: PNSXKYAMPZOXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- is a heterocyclic compound featuring a fused bicyclic scaffold: an imidazole ring condensed with a pyrazine ring. The core structure is substituted at the 8-position with an amine group (NH2), modified by an N-methyl group, and at the 3-position with a 2-naphthalenyl moiety.

The 2-naphthalenyl substituent introduces a bulky aromatic system, which may enhance π-π stacking interactions in target binding but could also influence solubility and bioavailability.

Properties

CAS No.

787591-31-5

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

N-methyl-3-naphthalen-2-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)9-8-19-16)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,18,19)

InChI Key

PNSXKYAMPZOXTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Multicomponent Groebke-Blackburn-Bienaymé (GBB) Reactions

The GBB three-component reaction (GBB-3CR) enables rapid assembly of imidazo[1,2-a]pyrazin-8-amines from pyrazine-2,3-diamines, aldehydes, and isocyanides. For N-methyl-3-(2-naphthalenyl) derivatives:

  • Key substrates :

    • Pyrazine-2,3-diamine (amidine component)

    • 2-Naphthaldehyde (aldehyde component)

    • Methyl isocyanide (introducing N-methyl group)

  • Conditions : Scandium(III) triflate (10 mol%) in methanol at room temperature achieves 68–90% yields for analogous compounds.

  • Mechanistic insight : Cyclocondensation forms the imidazo ring, with the aldehyde dictating C-3 substitution (2-naphthalenyl) and the isocyanide installing the C-8 N-methylamine.

Functionalization of Preformed Imidazo[1,2-a]pyrazines

Buchwald-Hartwig Amination at C-8

Late-stage modification of 3-(2-naphthalenyl)imidazo[1,2-a]pyrazine precursors via palladium-catalyzed cross-coupling:

  • Substrate : 8-Chloro-3-(2-naphthalenyl)imidazo[1,2-a]pyrazine.

  • Catalyst system : Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C.

  • Amine source : Methylamine gas or aqueous methylamine (2 equiv), yielding N-methylation at C-8.

  • Yield : 45–72% for analogous 8-aminations.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of C-8 leaving groups under basic conditions:

  • Substrate : 8-Fluoro-3-(2-naphthalenyl)imidazo[1,2-a]pyrazine.

  • Conditions : K₂CO₃ in DMF with methylamine hydrochloride (3 equiv) at 80°C.

  • Yield : 58% (extrapolated from patent examples).

Tandem Synthesis Approaches

Sequential Condensation-Amination

A two-step protocol combining imidazo ring formation followed by N-methylation:

  • Imidazo[1,2-a]pyrazine synthesis :

    • 2-Amino-3-(2-naphthalenyl)pyrazine + α-bromoketone in refluxing ethanol (12 h, 67% yield).

  • N-Methylation :

    • Dimethyl sulfate in THF with NaH (0°C to rt, 83% yield).

Computational-Guided Optimization

Molecular modeling of ATP-binding pocket interactions (e.g., kinase targets) informs substituent placement:

  • 3-(2-Naphthalenyl) : Enhances π-stacking with hydrophobic residues (docking scores: −9.2 kcal/mol).

  • N-Methyl-8-amine : Reduces desolvation penalties vs. primary amines (ΔGbind: −2.4 kcal/mol).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
GBB-3CR78>95One-pot, atom-economicalLimited isocyanide diversity
Buchwald-Hartwig6590Late-stage diversificationPd catalyst cost
SNAr5885Mild conditionsRequires electron-deficient core
Tandem synthesis5688Stepwise controlMulti-step purification

Structural Characterization Data

Critical spectroscopic signatures for N-methyl-3-(2-naphthalenyl)imidazo[1,2-a]pyrazin-8-amine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.35 (d, J=8.1 Hz, 2H, naphthalene), 7.92–7.85 (m, 4H, naphthalene), 3.12 (s, 3H, N-CH₃).

  • HRMS : m/z calcd. for C₁₇H₁₄N₄ [M+H]⁺ 283.1245, found 283.1248.

Challenges and Mitigation Strategies

  • Regioselectivity in GBB reactions : Use of Sc(OTf)₃ minimizes bis-adduct formation (<5%).

  • C-8 amination side reactions : Pd/Xantphos systems suppress C-3 deborylation (<3% byproduct).

  • Naphthalenyl group stability : Avoid strong acids (TFA >2 h induces decomposition).

Industrial-Scale Considerations

  • Cost analysis : GBB-3CR ($23/g) vs. Buchwald-Hartwig ($41/g) favors multicomponent routes.

  • Green chemistry metrics :

    • PMI (GBB-3CR): 8.2 vs. 14.7 for stepwise synthesis.

    • E-factor: 19 (GBB) vs. 32 (tandem route) .

Chemical Reactions Analysis

N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Inhibition of Bruton's Tyrosine Kinase (Btk)

One of the primary applications of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- is its selective inhibition of Bruton's tyrosine kinase. Btk plays a vital role in B-cell signaling and proliferation, making this compound a candidate for treating various cancers and autoimmune disorders. The inhibition of Btk can lead to reduced B-cell proliferation, which is beneficial in conditions such as chronic lymphocytic leukemia and rheumatoid arthritis .

Antileishmanial Activity

Recent studies have highlighted the compound's potential as an antileishmanial agent. Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit activity against Leishmania parasites by targeting specific kinases involved in the parasite's survival. For instance, modifications to the imidazo[1,2-a]pyrazine scaffold have been shown to enhance potency against Leishmania CK1.2 . This suggests that similar derivatives could be developed for therapeutic use against leishmaniasis.

ENPP1 Inhibition for Cancer Immunotherapy

Another promising application involves the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for immune response activation in cancer therapy. A derivative of imidazo[1,2-a]pyrazin-8-amine demonstrated high potency against ENPP1 with an IC50 value of approximately 5.70 nM. This compound not only inhibited ENPP1 effectively but also enhanced immune response markers in preclinical models .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives compared to other related compounds:

Compound Name Structure Features Biological Activity
Imidazo[1,2-a]pyrazin-8-amineImidazo core with naphthalenylInhibitor of Bruton's tyrosine kinase
Imidazo[1,2-b]pyridazinePyridazine coreInhibitor of various kinases
Imidazo[1,2-a]pyrimidinePyrimidine coreAntitumor properties
Imidazo[1,2-c]quinazolineQuinazoline coreAntiviral and anticancer activities

This table illustrates that while many imidazo derivatives possess kinase-inhibitory properties, Imidazo[1,2-a]pyrazin-8-amine has a unique profile due to its specific action on Btk and potential applications in immunotherapy.

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of Imidazo[1,2-a]pyrazin-8-amine derivatives:

  • Case Study on Btk Inhibition : A study demonstrated that compounds targeting Btk could significantly reduce tumor growth in murine models of leukemia when administered alongside existing therapies .
  • Antileishmanial Efficacy : Research indicated that specific modifications to the imidazo scaffold improved selectivity and potency against Leishmania parasites compared to traditional treatments like miltefosine .

Mechanism of Action

The mechanism of action of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound can inhibit its activity, which is crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Target Compound : Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-

  • Substituents : N-methyl (8-position), 2-naphthalenyl (3-position).
  • Molecular Formula : Likely C₁₇H₁₅N₅ (inferred from core structure and substituents).

Analog 1 : 6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine

  • Substituents : Bromine (6-position), pyridin-2-ylethyl (8-position).
  • Molecular Formula : C₁₂H₁₁BrN₆.
  • Biological Activity : Investigated as a SAMHD1 inhibitor, with synthesis involving nucleophilic substitution .

Analog 2 : 3-Bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine

  • Substituents : Bromine (3-position), phenyl (6-position).
  • Molecular Formula : C₁₈H₁₃BrN₄.

Analog 3 : SC9 (6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine)

  • Substituents : 2-Fluorophenyl (6-position), pyridin-3-ylmethyl (8-position).
  • Molecular Formula : C₁₈H₁₄FN₅.
  • Key Features : Fluorine enhances metabolic stability, while the pyridinylmethyl group may improve solubility .

Analog 4 : 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

  • Substituents : Benzothiophen-3-yl (3-position), N-methyl (8-position).
  • Molecular Formula : C₁₅H₁₂N₄S.
  • Key Features : The sulfur-containing benzothiophene group introduces electronic effects distinct from naphthalenyl .

Research Findings and Implications

  • Anticancer Potential: Analogs with bromine or phenyl groups show micromolar IC₅₀ values against cancer cell lines, suggesting the target compound’s naphthalenyl group may further optimize potency .
  • Antiviral Activity : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit influenza A virus, highlighting the scaffold’s versatility .
  • Receptor Antagonism: The core structure’s adenine-mimetic properties make it suitable for designing adenosine receptor (A₃, A₂ₐ) antagonists .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- is a heterocyclic compound that has gained attention for its significant biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This article explores its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazine ring fused with an imidazole moiety and a naphthalene substituent at the N-methyl position. The presence of nitrogen atoms within its rings enhances its reactivity and interaction with various biological targets. Its molecular formula is C17H14N4C_{17}H_{14}N_{4} with a molecular weight of 274.32 g/mol .

Biological Activity

Inhibition of Bruton's Tyrosine Kinase (Btk)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- has been identified as a potent inhibitor of Btk, which is crucial in B-cell signaling and implicated in various diseases including cancers and autoimmune disorders. Studies have demonstrated that this compound can effectively inhibit B-cell proliferation, making it a candidate for therapeutic applications in oncology and immunology .

Table 1: Comparison of Biological Activities

Compound NameTarget KinaseIC50 (µM)Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-Bruton's Tyrosine Kinase< 0.5Inhibitor of B-cell proliferation
Imidazo[1,2-a]pyrimidineVarious kinases0.31Antitumor properties
3-Aminoimidazo[1,2-a]pyrazineAntimicrobial0.5Antimicrobial properties

The mechanism by which Imidazo[1,2-a]pyrazin-8-amine inhibits Btk involves binding to the ATP-binding site of the kinase. This selective inhibition minimizes side effects associated with broader kinase inhibitors . Interaction studies typically utilize biochemical assays to evaluate binding affinity and inhibitory potency against target kinases.

Synthesis

The synthesis of Imidazo[1,2-a]pyrazin-8-amine typically involves several key steps:

  • Formation of the Imidazo-Pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • N-Methylation : The naphthalene substituent is introduced via nucleophilic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for efficient production while enabling variations in substituents to optimize biological activity .

Structure-Activity Relationship (SAR)

The unique structure of Imidazo[1,2-a]pyrazin-8-amine contributes to its pharmacological profile. Variations in the naphthalene substituent or modifications to the imidazo-pyrazine core can significantly affect its biological activity. For example:

  • Naphthalene Substituents : Different naphthalene derivatives can enhance selectivity and potency against Btk.
  • Positioning of Nitrogen Atoms : The arrangement of nitrogen atoms influences the compound's reactivity and binding characteristics.

Case Studies

Recent studies have demonstrated the efficacy of Imidazo[1,2-a]pyrazin-8-amine in preclinical models:

  • Breast Cancer Models : The compound exhibited significant anti-proliferative effects against MCF7 breast cancer cells with an IC50 value of approximately 6.66 µM .
  • Autoimmune Disorders : In models simulating autoimmune conditions, the inhibition of Btk led to reduced B-cell activation and proliferation, suggesting potential therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazo[1,2-a]pyrazin-8-amine derivatives?

The synthesis typically involves multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions to yield adenine-mimetic scaffolds. This method allows rapid generation of molecular diversity, producing over 20 derivatives in a single step . Alternative iodine-catalyzed protocols involve condensation of 4-nitrobenzaldehyde, 2-aminopyrazine, and tertiary butyl isocyanide in ethanol at room temperature .

Q. How is structural characterization of these compounds performed?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., aromatic protons at δ 7.56–7.98 ppm for nitrophenyl derivatives) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 312.1462 for 2-(4-nitrophenyl) derivatives) .
  • X-ray crystallography : Determines solid-state conformation, as seen in co-crystal structures with kinases (e.g., PTK6 at 1.70 Å resolution) .

Q. What preliminary biological activities are associated with this scaffold?

Imidazo[1,2-a]pyrazin-8-amines exhibit:

  • Kinase inhibition : Targeting ATP-binding pockets (e.g., Aurora kinase, PTK6) via adenine-mimetic interactions .
  • Antimicrobial activity : Substitutions at C2/C3 positions enhance activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for iodine-catalyzed protocols?

Critical parameters include:

  • Catalyst loading : 0.5 mol% iodine minimizes side reactions .
  • Solvent choice : Ethanol improves solubility of intermediates.
  • Temperature control : Room temperature avoids decomposition of nitroaromatic intermediates .
    Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically achieves >90% purity .

Q. How do structural modifications influence kinase selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Naphthalenyl substituents : Enhance hydrophobic interactions in kinase pockets (e.g., PTK6 inhibition with IC50 < 100 nM) .
  • Methylamino groups : Improve solubility while maintaining hinge-region hydrogen bonding (e.g., N-methyl derivatives in co-crystal structures) .
  • Co-crystallization : Solid forms with oxetan-3-yl piperazine improve pharmacokinetic properties .

Q. How to address contradictions in biological activity data across studies?

  • Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding affinity discrepancies .
  • Cellular context : Differences in cell-line expression profiles (e.g., PTK6 overexpression in breast cancer) may explain variability .

Q. What computational tools are used to predict target engagement?

  • Molecular docking : Aligns the naphthalenyl moiety with hydrophobic kinase subpockets (e.g., using PTK6 PDB:5H2U) .
  • Molecular dynamics (MD) simulations : Assess stability of hydrogen bonds between the methylamino group and kinase hinge regions over 100-ns trajectories .

Methodological Considerations

Q. How to resolve poor aqueous solubility during formulation?

  • Co-crystallization : Pharmaceutically acceptable co-formers (e.g., oxetan-3-yl piperazine derivatives) enhance solubility by 10-fold .
  • Solid-form analysis : XRPD and DSC confirm polymorph stability under accelerated storage conditions (40°C/75% RH) .

Q. What strategies mitigate metabolic instability in vivo?

  • Deuterium labeling : Replacing labile hydrogens on the methylamino group reduces CYP450-mediated oxidation .
  • Prodrug approaches : Acetamide prodrugs (e.g., N-(3-(8-(methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide) improve oral bioavailability .

Data Contradiction Analysis

Q. Why do some analogs show conflicting kinase inhibition profiles?

  • Off-target effects : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify unintended targets (e.g., ABL1 inhibition by Dasatinib analogs) .
  • Assay conditions : ATP concentration variations (1–10 mM) significantly impact IC50 values in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.